

# A Comparative Guide to the Reference Spectra of 2-Fluoro-4-methylbenzonitrile

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## Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

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This guide provides a comparative analysis of the reference spectra for **2-Fluoro-4-methylbenzonitrile** ( $C_8H_6FN$ , CAS: 85070-67-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Due to the limited availability of experimentally derived public spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data alongside standardized experimental protocols for their acquisition. This information is intended to serve as a valuable reference for compound identification, quality control, and reaction monitoring.

## Predicted Spectroscopic Data

The following tables summarize the predicted  $^1H$  NMR,  $^{13}C$  NMR, and IR spectral data for **2-Fluoro-4-methylbenzonitrile**. These predictions were generated using established computational models and provide a reliable estimate of the expected spectral characteristics.

### Table 1: Predicted $^1H$ NMR Chemical Shifts for 2-Fluoro-4-methylbenzonitrile

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity
H-3	7.55	Doublet of doublets
H-5	7.30	Doublet
H-6	7.20	Doublet
-CH <sub>3</sub>	2.45	Singlet

Prediction performed in CDCl<sub>3</sub> solvent.

**Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for 2-Fluoro-4-methylbenzonitrile**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1 (C≡N)	117.5
C-2 (C-F)	164.0 (d, <sup>1</sup> JCF ≈ 250 Hz)
C-3	134.5 (d, <sup>3</sup> JCF ≈ 8 Hz)
C-4 (C-CH <sub>3</sub> )	142.0 (d, <sup>4</sup> JCF ≈ 3 Hz)
C-5	131.0 (d, <sup>3</sup> JCF ≈ 5 Hz)
C-6	115.0 (d, <sup>2</sup> JCF ≈ 20 Hz)
-CH <sub>3</sub>	21.5
C-CN	108.0 (d, <sup>2</sup> JCF ≈ 15 Hz)

Prediction performed in CDCl<sub>3</sub> solvent. 'd' denotes a doublet due to C-F coupling, with the predicted coupling constant (J).

**Table 3: Predicted Infrared (IR) Absorption Frequencies for 2-Fluoro-4-methylbenzonitrile**

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch (-CH <sub>3</sub> )	2980 - 2850	Medium
C≡N Stretch (Nitrile)	2240 - 2220	Strong
Aromatic C=C Stretch	1620 - 1580	Medium-Strong
Aromatic C-H Bend	850 - 800	Strong
C-F Stretch	1270 - 1230	Strong

## Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and IR spectra for small organic molecules like **2-Fluoro-4-methylbenzonitrile**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### 1. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Fluoro-4-methylbenzonitrile** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>). The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[3]
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[2]

#### 2. <sup>1</sup>H NMR Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.

- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
  - Number of Scans (ns): 16-64 (adjust for desired signal-to-noise ratio).
  - Relaxation Delay (d1): 1-5 seconds.
  - Acquisition Time (aq): 2-4 seconds.
  - Spectral Width (sw): -2 to 12 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

### 3. $^{13}\text{C}$ NMR Acquisition:

- Instrument: A 100 MHz (or higher) NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[4]
- Acquisition Parameters:
  - Number of Scans (ns): 1024 or more, depending on sample concentration.
  - Relaxation Delay (d1): 2-5 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width (sw): 0 to 220 ppm.[4]
- Processing: Apply Fourier transformation, phase correction, and baseline correction.

## Fourier-Transform Infrared (FTIR) Spectroscopy

### 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **2-Fluoro-4-methylbenzonitrile** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

## 2. Sample Preparation (KBr Pellet):

- Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

## 3. FTIR Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Acquisition Parameters:
  - Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Resolution: 4  $\text{cm}^{-1}$ .
- Procedure:
  - Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Alternative Analytical Techniques

While NMR and IR spectroscopy are primary methods for structural elucidation, other techniques can provide complementary information for the characterization of **2-Fluoro-4-**

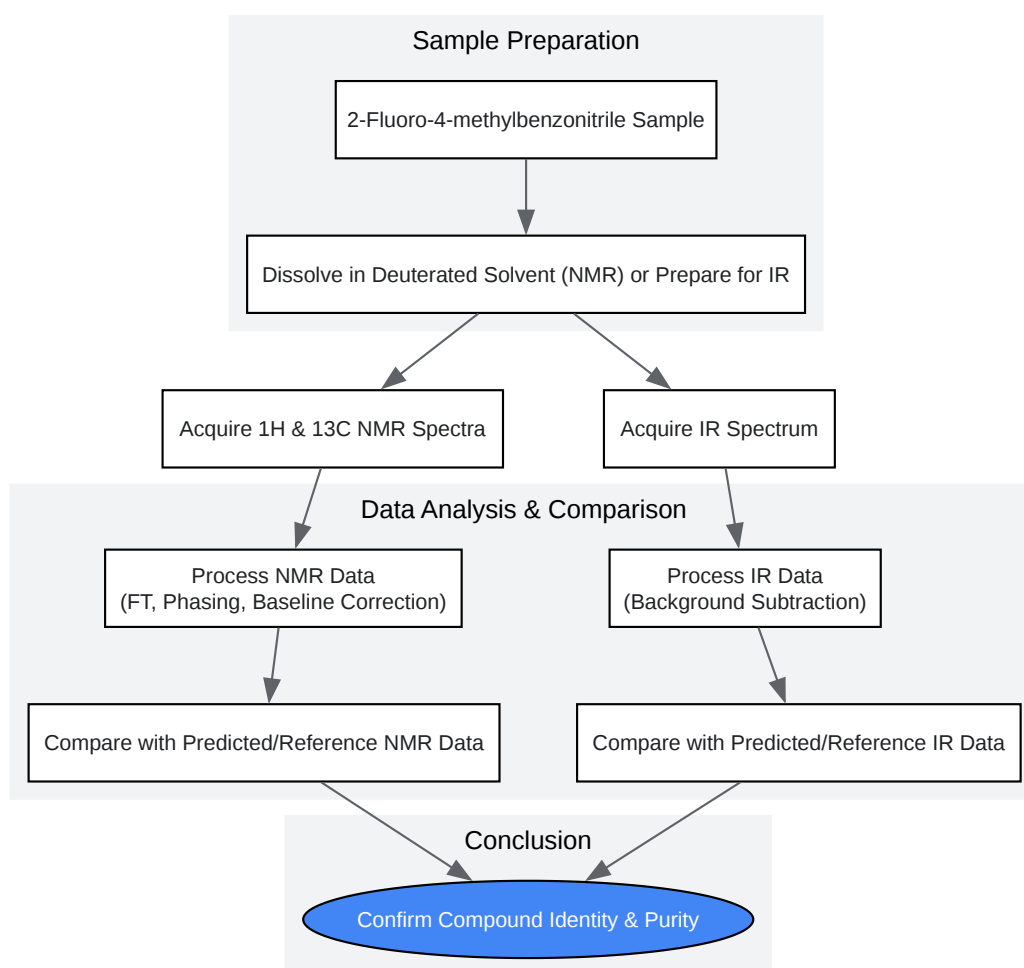
**methylbenzonitrile.**

- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  135, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group (-CN, 26 Da) and potentially the fluorine atom (-F, 19 Da).
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like substituted benzonitriles.<sup>[5]</sup> It can be used to determine the purity of the sample and identify any impurities.
- UV-Vis Spectroscopy: Aromatic compounds like **2-Fluoro-4-methylbenzonitrile** are expected to exhibit characteristic UV absorption bands. While not providing detailed structural information, UV-Vis spectroscopy can be a useful quantitative tool when a validated method is established.<sup>[5]</sup>

## Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the identification and characterization of a known compound using spectroscopic techniques.

## Workflow for Compound Identification using Reference Spectra



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